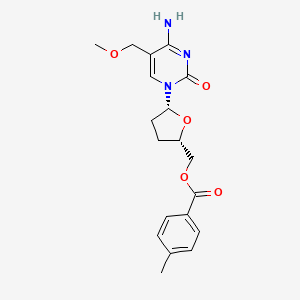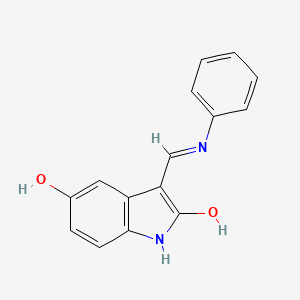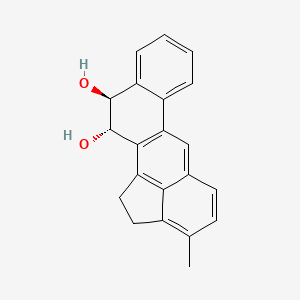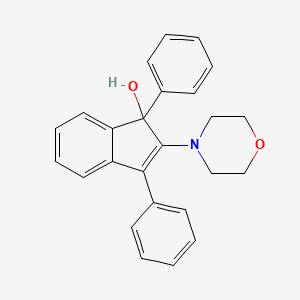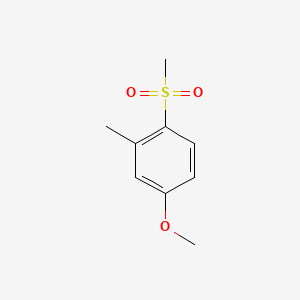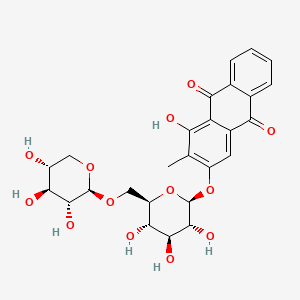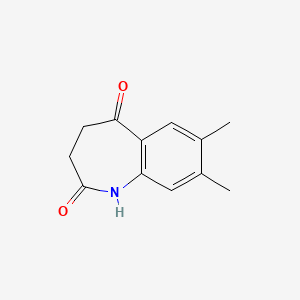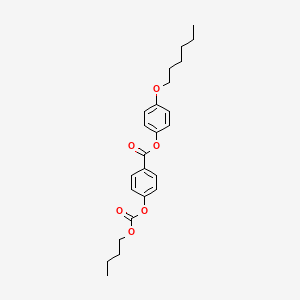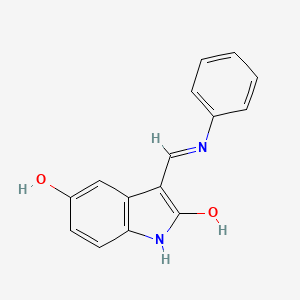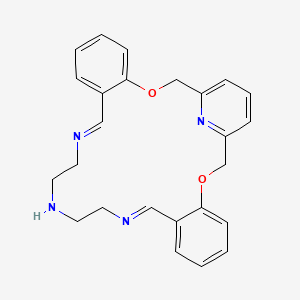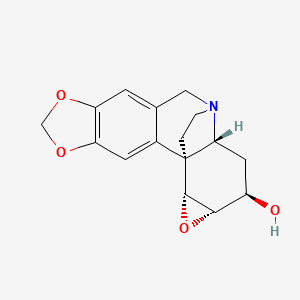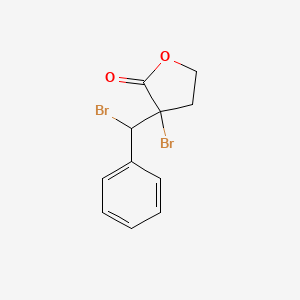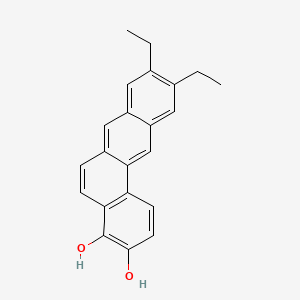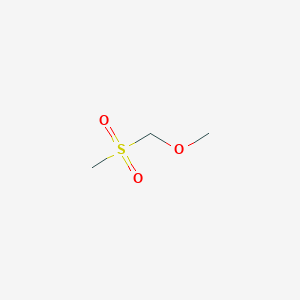
Methoxy(methylsulfonyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(methylsulfonyl)methane is an organosulfur compound with the chemical formula C3H8O3S. It is a colorless, crystalline solid that features the sulfonyl functional group. This compound is known for its stability and resistance to decomposition at elevated temperatures. It occurs naturally in some plants and is present in small amounts in various foods and beverages.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(methylsulfonyl)methane can be synthesized through several methods. One common approach involves the reaction of methane with sulfuryl chloride in the presence of a radical initiator. This reaction produces methanesulfonyl chloride, which can then be further reacted with methanol to yield this compound .
Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by reaction with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Methoxy(methylsulfonyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxy(methylsulfonyl)methane has a wide range of applications in scientific research:
Mechanism of Action
Methoxy(methylsulfonyl)methane exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Antioxidant: It enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Cellular Mechanisms: It affects various cellular pathways, including those involved in apoptosis and cell proliferation.
Comparison with Similar Compounds
Methoxy(methylsulfonyl)methane is often compared with other organosulfur compounds such as:
Dimethyl sulfoxide (DMSO): Both compounds have similar anti-inflammatory and antioxidant properties, but this compound is more stable and less toxic.
Dimethyl sulfide: This compound is less stable and has a lower boiling point compared to this compound.
Dimethyl sulfate: It is highly toxic and used primarily as a methylating agent, whereas this compound is safer and used in dietary supplements.
This compound stands out due to its stability, safety profile, and wide range of applications in various fields.
Properties
CAS No. |
39213-24-6 |
|---|---|
Molecular Formula |
C3H8O3S |
Molecular Weight |
124.16 g/mol |
IUPAC Name |
methoxy(methylsulfonyl)methane |
InChI |
InChI=1S/C3H8O3S/c1-6-3-7(2,4)5/h3H2,1-2H3 |
InChI Key |
XMVHIXPXKJRKRE-UHFFFAOYSA-N |
Canonical SMILES |
COCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



